5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
CAS No.: 1228666-58-7
Cat. No.: VC3427085
Molecular Formula: C17H24FN3Si
Molecular Weight: 317.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1228666-58-7 |
|---|---|
| Molecular Formula | C17H24FN3Si |
| Molecular Weight | 317.5 g/mol |
| IUPAC Name | 5-fluoro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-4-carbonitrile |
| Standard InChI | InChI=1S/C17H24FN3Si/c1-11(2)22(12(3)4,13(5)6)21-8-7-14-15(9-19)16(18)10-20-17(14)21/h7-8,10-13H,1-6H3 |
| Standard InChI Key | KWBSNCOQUZARMS-UHFFFAOYSA-N |
| SMILES | CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)F)C#N |
| Canonical SMILES | CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)F)C#N |
Introduction
Chemical Identity and Structure
Basic Identification
5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is an organic compound primarily used in research applications. It has several identifying characteristics that define its chemical identity:
| Property | Value |
|---|---|
| CAS Number | 1228666-58-7 |
| Molecular Formula | C17H24FN3Si |
| Molecular Weight | 317.48 g/mol |
| MDL Number | MFCD16628252 |
The compound contains a pyrrolopyridine backbone (specifically a pyrrolo[2,3-b]pyridine system) with several key functional groups: a fluorine atom at the 5-position, a carbonitrile group at the 4-position, and a triisopropylsilyl (TIPS) group attached to the nitrogen at the 1-position .
Structural Features and Properties
The molecular structure of 5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile incorporates several important features that influence its chemical behavior and potential applications:
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
| Exact Mass | 317.4765 |
The triisopropylsilyl group functions as a protective moiety, shielding the pyrrole nitrogen from unwanted reactions while allowing selective chemical transformations at other positions of the molecule. The fluorine substituent enhances the compound's metabolic stability and potentially increases its bioavailability in biological systems. The carbonitrile group serves as a versatile handle for further chemical modifications .
Chemical Identifiers and Nomenclature
Systematic Naming and Identifiers
For database searches and unambiguous identification, 5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile can be represented through various systematic identifiers:
| Identifier Type | Value |
|---|---|
| IUPAC Name | 5-fluoro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-4-carbonitrile |
| Other Name | 5-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile |
These systematic names follow IUPAC conventions for naming heterocyclic compounds, with the pyrrolo[2,3-b]pyridine core serving as the parent structure and the various substituents indicated by their positions and chemical identities .
Related Compounds
Understanding the relationship between 5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile and structurally similar compounds provides context for its applications:
| Related Compound | CAS Number | Relationship |
|---|---|---|
| 5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | 868387-37-5 | Lacks the 4-carbonitrile group |
| 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | 1092580-01-2 | Lacks the 5-fluoro substituent |
These related compounds share the same core structure but differ in their substitution patterns, which can result in distinct chemical reactivity and biological properties .
Applications and Research Significance
Synthetic Utility
The compound serves as a valuable intermediate in organic synthesis for several reasons:
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The carbonitrile group provides a reactive site for various transformations, including reduction to amines, hydrolysis to carboxylic acids, and participation in cross-coupling reactions.
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The triisopropylsilyl (TIPS) protecting group offers selective protection of the pyrrole nitrogen, allowing for controlled functionalization at other positions of the molecule.
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The fluorine substituent can influence the electronic properties of the ring system, potentially directing the regioselectivity of subsequent reactions.
These characteristics make 5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile particularly useful in the synthesis of complex heterocyclic compounds for pharmaceutical applications .
| Supplier | Product Code | Specification |
|---|---|---|
| Angene Chemical | AG00HH4H (AGN-PC-0WAO60) | Research grade |
| BLD Pharma | (Related compounds) | Research grade |
These suppliers typically offer the compound with high purity specifications suitable for research applications. The compound is generally supplied in quantities appropriate for laboratory-scale research, with larger quantities available upon request for specialized applications .
| Hazard Statement | Code |
|---|---|
| Harmful if swallowed | H302 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
The signal word typically associated with these hazards is "Warning," indicating moderate hazard severity .
Synthetic Approaches and Manufacturing
Quality Control Parameters
For research-grade 5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, manufacturers typically employ various analytical techniques to ensure product quality:
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Purity assessment through HPLC, typically targeting >95% purity.
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Structural confirmation via NMR spectroscopy (1H, 13C, and 19F) and mass spectrometry.
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Elemental analysis to verify the elemental composition matches the theoretical values.
These quality control measures ensure that the compound meets the specifications required for research applications, including synthetic chemistry studies and biological testing .
Future Research Directions
Medicinal Chemistry Opportunities
The structural features of 5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile suggest several promising avenues for future medicinal chemistry research:
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Structure-activity relationship (SAR) studies exploring the effects of modifications to the pyrrolopyridine core on biological activity.
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Investigation of the compound and its derivatives as potential kinase inhibitors or modulators of other enzyme systems.
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Development of fluorinated heterocycles with enhanced pharmacokinetic properties, leveraging the benefits of the strategic fluorine substitution.
These research directions could lead to the discovery of novel therapeutic agents based on the pyrrolopyridine scaffold .
Synthetic Methodology Development
Beyond its potential pharmaceutical applications, 5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile may serve as a model substrate for the development of new synthetic methodologies:
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Exploration of selective functionalization strategies for the pyrrolopyridine scaffold.
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Development of novel transformations of the carbonitrile group under mild conditions.
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Investigation of cross-coupling reactions involving fluorinated heterocycles.
These methodological advances could expand the synthetic toolkit available to chemists working with heterocyclic compounds, potentially leading to more efficient routes to complex molecules .
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